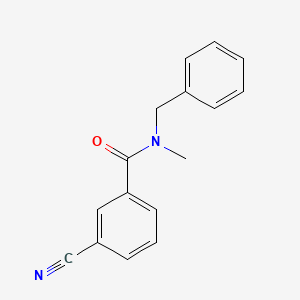

N-benzyl-3-cyano-N-methylbenzamide

Description

N-Benzyl-3-cyano-N-methylbenzamide is a benzamide derivative characterized by a benzyl and methyl group attached to the nitrogen atom and a cyano (-CN) substituent at the 3-position of the benzene ring.

Properties

IUPAC Name |

N-benzyl-3-cyano-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(12-13-6-3-2-4-7-13)16(19)15-9-5-8-14(10-15)11-17/h2-10H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZPQMFTBKIXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Halogen Exchange

The substitution of bromine with a cyano group is a critical step. Source demonstrates that methyl 2-amino-5-bromo-3-methylbenzoate reacts with CuCN in NMP at 170°C for 4 hours, yielding 2-amino-5-cyano-3-methylbenzoate with 96% purity. For this compound, this method could be modified by starting with methyl 3-bromo-N-methylbenzamide.

Reaction conditions :

-

Substrate : Methyl 3-bromo-N-methylbenzamide

-

Reagent : CuCN (1.1 equiv)

-

Solvent : NMP

-

Temperature : 170°C

-

Time : 4–6 hours

Post-reaction workup involves dilution with hot water, filtration, and washing with aqueous ammonia to remove residual copper.

Amidation Strategies for N-Substitution

Direct Aminolysis of Esters

The aminolysis of benzoic esters with amines is a well-established route. Source reports that ethyl 2-amino-5-cyano-3-methylbenzoate reacts with methylamine in methanol under basic conditions (NaOMe) to form 2-amino-5-cyano-N,3-dimethylbenzamide in 80.3% yield. For the target compound, substituting methylamine with benzylmethylamine would introduce both N-substituents in one step.

Example protocol :

-

Ester : Methyl 3-cyanobenzoate

-

Amine : Benzylmethylamine (2.0 equiv)

-

Base : Sodium methoxide (0.1 equiv)

-

Solvent : Methanol

-

Temperature : Room temperature

-

Time : 18 hours

This method simplifies the synthesis but requires access to benzylmethylamine, which may necessitate prior preparation.

Sequential Amidation and Alkylation

For cases where benzylmethylamine is unavailable, a two-step approach is feasible:

-

Primary amidation : React methyl 3-cyanobenzoate with methylamine to form N-methyl-3-cyanobenzamide.

-

N-Benzylation : Treat the secondary amide with benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF).

Source highlights the use of sodium methoxide as a base for aminolysis, which could similarly facilitate alkylation. However, N-alkylation of secondary amides is challenging due to poor nucleophilicity, often requiring phase-transfer catalysts or elevated temperatures.

N-Alkylation of Preformed Amides

Benzylation of N-Methyl-3-Cyanobenzamide

Alkylation of the preformed N-methyl amide with benzyl bromide introduces the benzyl group. Source’s procedures for synthesizing N-methoxy derivatives suggest that polar solvents like DMF and bases such as K₂CO₃ are effective for similar transformations.

Optimized conditions :

-

Substrate : N-Methyl-3-cyanobenzamide

-

Alkylating agent : Benzyl bromide (1.5 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : DMF

-

Temperature : 80°C

-

Time : 12 hours

This method may yield mixtures due to over-alkylation, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Direct aminolysis | Methyl 3-cyanobenzoate | 70–80% | >95% | Availability of benzylmethylamine |

| Sequential amidation/alkylation | Methyl 3-cyanobenzoate | 50–60% | 85–90% | Low efficiency in N-alkylation step |

| Copper-mediated cyanation | Methyl 3-bromo-N-methylbenzamide | 75–85% | >90% | Handling of CuCN at high temperatures |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyano-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like halides (e.g., Cl-, Br-) and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products Formed

Oxidation: Formation of benzyl cyanide derivatives.

Reduction: Formation of N-benzyl-3-amino-N-methylbenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-cyano-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-cyano-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structural Differences :

- N-Substituents : A hydroxy-1,1-dimethylethyl group replaces the benzyl and methyl groups in the target compound.

- 3-Position: Methyl instead of cyano.

Functional Implications :

- The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to the hydrophobic benzyl group in N-benzyl-3-cyano-N-methylbenzamide .

- The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound due to its lack of coordinating hydroxyl groups .

N,N-Diethyl-3-Methylbenzamide (DEET)

Structural Differences :

- N-Substituents : Diethyl groups vs. benzyl and methyl.

- 3-Position: Methyl instead of cyano.

Functional Implications :

- DEET’s simpler substituents allow rapid skin penetration, contributing to its efficacy as an insect repellent but also raising toxicity concerns (e.g., neurotoxicity) .

Applications: DEET is widely used in topical repellents, whereas the cyano-substituted analog’s EWG could favor interactions with biological targets in drug design.

3-(1-Cyano-1-Methylethyl)-N-{4-Methyl-3-[(3-Methyl-4-Oxoquinazolin-6-yl)Amino]Phenyl}Benzamide

Structural Differences :

- 3-Position: A branched 1-cyano-1-methylethyl group vs. a directly attached cyano.

- N-Substituent : A quinazolinyl-linked phenyl group replaces benzyl/methyl.

Functional Implications :

- The branched cyano group introduces steric hindrance, possibly reducing electrophilicity compared to the target’s planar cyano substituent.

Applications : Likely pharmaceutical, whereas the target compound’s applications remain speculative without direct data.

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

Structural Differences :

- N-Substituent : 3-isopropoxyphenyl vs. benzyl/methyl.

- 3-Position: Trifluoromethyl (strong EWG) vs. cyano.

Functional Implications :

- Both EWGs enhance stability and pesticidal activity, but the cyano group’s smaller size may allow different binding interactions .

- The isopropoxy group in flutolanil increases solubility compared to the hydrophobic benzyl group in the target compound.

Applications : Flutolanil is a fungicide, highlighting how EWGs in benzamides can be tailored for specific biological targets.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Lipophilicity : The benzyl group increases logP values, suggesting better membrane permeability but possible challenges in aqueous solubility.

- Safety : Structural analogs like DEET demonstrate that substituent choice critically impacts toxicity; the target compound’s benzyl group may mitigate rapid systemic absorption seen with smaller N-alkyl groups .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-cyano-N-methylbenzamide?

The synthesis typically involves coupling agents (e.g., DCC or EDC) and strong bases (e.g., triethylamine) to facilitate amide bond formation. Key steps include:

- Reagent conditions : Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents under controlled temperatures (e.g., 0–25°C) .

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .

- Validation : Confirm yield and purity via TLC and mass spectrometry (MS) .

Q. How is the structural integrity and purity of this compound verified?

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–8.1 ppm, while the cyano group (C≡N) is confirmed via IR absorption at ~2200 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₁₆H₁₅N₂O: 267.1232) ensures molecular formula accuracy .

Q. What solvents and storage conditions are optimal for this compound?

this compound is soluble in polar aprotic solvents (DMF, DCM) but poorly soluble in water. Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Parameter tuning : Adjust stoichiometry (1.2–1.5 equivalents of benzylamine), temperature (25–40°C), and reaction time (12–24 h) to minimize side products .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) for reductive amination steps, if applicable .

- Scale-up challenges : Use continuous flow reactors to maintain consistency in mixing and heat transfer .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Structural analogs : Compare activity of derivatives (e.g., substitution at the benzyl or cyano group) to identify critical pharmacophores .

- Purity thresholds : Ensure ≥98% purity via HPLC to exclude confounding impurities .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Modifications : Synthesize derivatives with varied substituents (e.g., methoxy, halogen, or alkyl groups) on the benzamide or benzyl ring .

- Biological testing : Evaluate IC₅₀ values in enzyme inhibition assays (e.g., kinases) or cytotoxicity screens .

- Computational modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity trends .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis : The cyano group may hydrolyze to carboxylic acid in acidic/basic environments. Monitor via pH-dependent stability studies .

- Oxidation : Benzyl groups are prone to oxidation; use LC-MS to identify metabolites like N-oxide derivatives .

Methodological Considerations

Q. How to perform kinetic studies on reaction intermediates?

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track real-time formation of amide bonds .

- Quenching experiments : Halt reactions at intervals (e.g., 1 h, 3 h) and analyze intermediates via GC-MS .

Q. What computational tools predict reactivity in novel reactions?

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.